![molecular formula C21H21N3OS B2368470 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 396719-90-7](/img/structure/B2368470.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring fused with a thiophene ring, which is further substituted with a 2,4-dimethylphenyl group and a 4-methylbenzamide group. The exact three-dimensional structure and conformation would require further computational or experimental studies .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, is a neglected tropical disease affecting millions worldwide. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In particular, N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide (compound 13) demonstrated remarkable antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (0.018) surpassed standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, compounds 14 and 15 derived from our target molecule exhibited significant inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .
Molecular Docking Studies
To understand the mechanism of action, researchers conducted molecular docking studies. Compound 13 was docked against Lm-PTR1 (a target enzyme) complexed with Trimethoprim. The results supported its superior antileishmanial activity, providing insights into its binding interactions .
Synthesis of Tetrahydroisoquinoline Derivatives
The 2,2-diphenylethylamine moiety in our compound serves as a cornerstone for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives have potential therapeutic applications, inspired by natural alkaloids such as Cherylline, Latifine, Nomefensine, and Dichlofensine .
Pharmacologically Active Decorated Diazines
Our compound contributes to the elaboration of synthetic approaches for pharmacologically active decorated diazines. These include pyrimidines (non-fused substituted forms) with clinical relevance .
Imidazole-Containing Compounds
Yadav et al. synthesized related imidazole-containing compounds, which may share structural features with our target molecule. These compounds could have therapeutic potential, although further exploration is needed .
Mechanism of Action
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-4-7-16(8-5-13)21(25)22-20-17-11-26-12-18(17)23-24(20)19-9-6-14(2)10-15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYOTVQTPBAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.